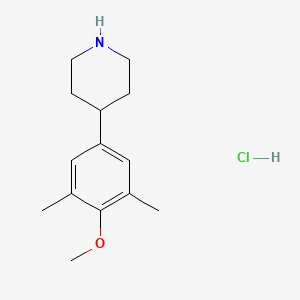

4-(4-Methoxy-3,5-dimethylphenyl)piperidine hydrochloride

Description

Molecular Architecture and IUPAC Nomenclature

The molecular architecture of this compound consists of a six-membered piperidine ring directly attached to a substituted aromatic benzene ring. Based on structural analysis of related compounds, the piperidine moiety adopts a chair conformation typical of saturated six-membered rings. The aromatic component features a methoxy group at the para position relative to the piperidine attachment point, with two methyl substituents positioned symmetrically at the meta positions.

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for substituted piperidine derivatives. Related compounds in the literature demonstrate similar naming patterns, such as 4-(3,5-dimethylphenyl)piperidine hydrochloride, which shares the core structural framework but lacks the methoxy substitution. The complete systematic name reflects the position-specific substitution pattern on both the piperidine ring and the aromatic system.

Molecular formula analysis reveals the empirical composition includes carbon, hydrogen, nitrogen, oxygen, and chlorine atoms in specific stoichiometric ratios. The hydrochloride salt formation involves protonation of the piperidine nitrogen atom, creating a quaternary ammonium center that significantly influences the compound's solubility and crystallization properties. This ionic character distinguishes the hydrochloride salt from the neutral base form and affects its physical properties and stability.

The spatial arrangement of substituents on the aromatic ring creates a specific electronic environment that influences molecular reactivity and intermolecular interactions. The methoxy group serves as an electron-donating substituent, while the methyl groups provide steric bulk and additional electron density to the aromatic system. This substitution pattern creates a unique molecular topology that distinguishes this compound from other piperidine derivatives.

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of related piperidine hydrochloride salts provide insights into the solid-state structure and molecular conformation of this class of compounds. The piperidine ring typically adopts a chair conformation in crystalline form, with the phenyl substituent occupying an equatorial position to minimize steric interactions. This conformational preference is consistent across multiple piperidine derivatives and represents the thermodynamically most stable arrangement.

The crystal packing of piperidine hydrochloride salts is dominated by hydrogen bonding interactions between the protonated nitrogen center and chloride anions. These ionic interactions create extended networks that stabilize the crystal lattice and influence physical properties such as melting point and solubility. The presence of the methoxy group introduces additional possibilities for hydrogen bonding with neighboring molecules through the oxygen lone pairs.

Analysis of similar compounds reveals that the aromatic ring typically maintains coplanarity, with substituents lying within or near the plane of the benzene ring. The methoxy group can adopt different conformations relative to the aromatic plane, with the methyl oxygen bond showing rotational flexibility. The two methyl substituents at the meta positions provide symmetric steric bulk that influences the overall molecular shape.

Conformational flexibility studies indicate that rotation around the carbon-carbon bond connecting the piperidine and aromatic rings allows for multiple stable conformations. Energy calculations on related structures suggest that conformations with the aromatic ring perpendicular to the piperidine ring plane are energetically favorable, minimizing steric clashes between the substituents. This conformational behavior affects the compound's interaction with biological targets and influences its physical properties.

Spectroscopic Profiling (¹H/¹³C NMR, FT-IR, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides detailed structural information about the hydrogen and carbon environments in this compound. Proton nuclear magnetic resonance spectra of related compounds show characteristic patterns that reflect the molecular structure. The aromatic protons typically appear as singlets due to the symmetric substitution pattern, with chemical shifts influenced by the electron-donating effects of the methoxy and methyl groups.

The piperidine ring protons exhibit complex multipicity patterns characteristic of chair conformation dynamics. Axial and equatorial protons show different chemical shifts and coupling patterns, providing information about ring conformation and dynamics. The methoxy group appears as a sharp singlet, typically around 3.8 parts per million, while the aromatic methyl groups produce another singlet at approximately 2.3 parts per million.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule, with distinct chemical shifts for aromatic and aliphatic carbons. The methoxy carbon typically appears around 55 parts per million, while aromatic carbons show chemical shifts in the 120-140 parts per million range. The piperidine carbons appear at characteristic aliphatic positions, with the carbon bearing the aromatic substituent showing a downfield shift due to the aromatic ring's deshielding effect.

Fourier-transform infrared spectroscopy identifies functional groups through characteristic vibrational frequencies. The aromatic carbon-hydrogen stretching typically appears around 3000 wavenumbers, while aliphatic carbon-hydrogen stretching occurs at slightly higher frequencies. The carbon-oxygen stretching of the methoxy group produces a characteristic band around 1250 wavenumbers, and aromatic carbon-carbon stretching vibrations appear in the 1500-1600 wavenumber region.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns that support structural assignments. Related compounds show characteristic fragmentation patterns involving loss of the hydrochloride moiety and subsequent fragmentation of the organic portion. The molecular ion peak confirms the molecular formula, while fragment ions provide information about the connectivity and stability of different molecular regions.

Comparative Analysis with Related Piperidine Derivatives

Structural comparison with 4-(3,5-dimethylphenyl)piperidine hydrochloride reveals the specific influence of the methoxy substitution on molecular properties. The addition of the methoxy group increases molecular weight from 225.76 to approximately 255.76 grams per mole, while also introducing additional hydrogen bonding capability and altering electronic properties. This substitution affects solubility, with the methoxy group generally increasing water solubility through hydrogen bonding interactions.

Analysis of 4-(4-methoxybenzyl)piperidine hydrochloride provides insights into the effects of benzyl versus phenyl substitution patterns. The benzyl derivative features a methylene spacer between the piperidine and aromatic rings, which increases conformational flexibility and alters the spatial relationship between ring systems. This structural difference significantly affects molecular shape and potential biological activity.

Examination of 4-methoxy-3,5-dimethylpyridine derivatives offers perspective on the importance of the piperidine ring versus pyridine substitution. The pyridine analogs maintain aromatic character in the nitrogen-containing ring, which fundamentally alters electronic properties and hydrogen bonding patterns compared to the saturated piperidine system. These differences highlight the unique characteristics of the piperidine scaffold.

Investigation of various methoxy-substituted piperidine derivatives demonstrates the position-dependent effects of methoxy substitution on molecular properties. Compounds with methoxy groups at different positions on the aromatic ring show varying solubility, stability, and spectroscopic properties. The 4-methoxy-3,5-dimethyl substitution pattern represents an optimal balance of electronic and steric effects that distinguishes this compound from other isomeric forms.

The comparative analysis reveals that the specific substitution pattern in this compound creates unique structural features that differentiate it from related compounds. The combination of electron-donating substituents in specific positions generates distinctive electronic and steric properties that influence both physical characteristics and potential applications. This structural uniqueness underscores the importance of precise substitution patterns in determining molecular behavior and properties.

Properties

IUPAC Name |

4-(4-methoxy-3,5-dimethylphenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO.ClH/c1-10-8-13(9-11(2)14(10)16-3)12-4-6-15-7-5-12;/h8-9,12,15H,4-7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJULJCJPKOWPST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(4-Methoxy-3,5-dimethylphenyl)piperidine hydrochloride generally involves:

- Preparation of key substituted pyridine intermediates.

- Introduction of the piperidine ring via reduction and substitution reactions.

- Conversion to the hydrochloride salt for stability and isolation.

This approach is supported by methodologies for similar piperidine derivatives and related substituted pyridine compounds.

Preparation of Key Intermediate: 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride

A crucial intermediate for synthesizing the target compound is 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride , which can be prepared as follows:

- Starting material: 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine.

- Reagent: Triphosgene (BTC) in toluene as chlorinating agent.

- Procedure: The hydroxymethyl pyridine is dissolved in toluene (20–30% mass concentration), cooled to 0–10 °C, and treated dropwise with a toluene solution of triphosgene (40–50% mass concentration). The molar ratio of pyridine to triphosgene is approximately 1:0.35–0.37.

- Post-reaction: After stirring at room temperature for about 3 hours, methyl alcohol is added to quench excess reagent, followed by removal of acidic gases under reduced pressure.

- Isolation: The reaction mixture is centrifuged and dried to yield the hydrochloride salt of the chloromethyl pyridine intermediate.

- Yield and Purity: Yields of 97.7–97.8% with purity >99.8% have been reported, indicating a highly efficient and clean process.

| Step | Reagent/Condition | Amounts (Example) | Result |

|---|---|---|---|

| Dissolution | 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine in toluene | 80 g in 240 g toluene | Solution at 20–30% concentration |

| Chlorination | Triphosgene in toluene (40–50%) | 51–53 g | Reaction at 0–10 °C, 3 h |

| Quenching | Methyl alcohol | 3.1–3.8 g | Stir 1 h at room temp |

| Isolation | Centrifugation and drying | — | 2-chloromethyl intermediate hydrochloride, 97.7% yield |

This intermediate is essential for subsequent nucleophilic substitution reactions to build the piperidine ring system.

Formation of the Piperidine Ring

The transformation from substituted pyridine intermediates to the piperidine ring involves:

- Step 1: Formation of N-benzyl or substituted benzyl pyridinium salts by reacting substituted pyridine with benzyl halides.

- Step 2: Reduction of the pyridinium salt to the corresponding tetrahydropyridine intermediate using reductive agents such as sodium borohydride in tetrahydrofuran (THF) under controlled temperature (0–15 °C).

- Step 3: Catalytic hydrogenation of the tetrahydropyridine intermediate in the presence of acid and hydrogen source to yield the piperidinium salt.

- Step 4: Treatment of the piperidinium salt with alkali to produce the free base piperidine derivative.

| Step | Reaction Details | Conditions | Yield & Purity |

|---|---|---|---|

| 1 | Pyridine + benzyl halide | Room temp, solvent (e.g., THF) | Formation of pyridinium salt |

| 2 | Pyridinium salt + NaBH4 | 0–15 °C, THF, slow addition | 99% yield, purity ~96% |

| 3 | Catalytic hydrogenation with acid & H2 | Acidic medium, catalyst (e.g., Pd) | Formation of piperidinium salt |

| 4 | Alkali treatment | Base addition, room temp | Piperidine free base |

This multi-step process is designed to maximize yield and purity while minimizing impurities that are difficult to separate due to similar polarity.

Alkylation and Final Assembly

The final coupling of the piperidine ring with the 4-methoxy-3,5-dimethylphenyl group typically involves:

- Alkylation reactions where the chloromethyl intermediate (prepared as above) reacts with piperidine or its derivatives.

- Use of silver carbonate or other bases to facilitate O-alkylation if hydroxypyridine derivatives are involved.

- Purification by crystallization or chromatography to obtain the hydrochloride salt of the final compound.

A related synthetic route for analogs shows:

| Intermediate | Reagent(s) | Conditions | Outcome |

|---|---|---|---|

| Hydroxypyridine derivatives | 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine + Ag2CO3 | Alkylation in suitable solvent | O-alkylated product |

| Piperidine derivatives | Coupling with sulfonamides or other groups | Amide coupling agents (EDCI, HOBt) | Piperidine-containing final products |

This approach is supported by recent research on related piperidine derivatives for pharmaceutical applications.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Key Parameters | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Chlorination of hydroxymethyl pyridine | Triphosgene in toluene, 0–10 °C | Molar ratio pyridine:triphosgene 1:0.35–0.37 | 97.7–97.8 | >99.8 | Efficient, clean, scalable |

| Formation of pyridinium salt | Pyridine + benzyl halide, RT, THF | — | — | — | Precursor for reduction |

| Reduction to tetrahydropyridine | NaBH4, THF, 0–15 °C | Slow addition, temp control | ~99 | ~96 | High yield, moderate purity |

| Catalytic hydrogenation to piperidinium | Acid, H2, catalyst (Pd), RT | — | — | — | Converts tetrahydro to piperidine ring |

| Alkali treatment to free base | Alkali addition, RT | — | — | — | Final piperidine formation |

| Alkylation with chloromethyl intermediate | Piperidine + chloromethyl pyridine + base | Silver carbonate or similar base | — | — | Coupling step for final compound |

Research Findings and Notes

- The method involving triphosgene chlorination of hydroxymethyl pyridine is noted for simplicity, high yield, and high purity, with minimal waste and easy operation.

- Reduction steps using sodium borohydride require careful temperature control to avoid impurities that are difficult to remove due to polarity similarities to the product.

- Catalytic hydrogenation under acidic conditions ensures conversion to the saturated piperidine ring while maintaining product integrity.

- Alkylation reactions benefit from silver carbonate or other bases to promote clean coupling with phenolic or amine groups.

- The overall synthetic route balances cost, yield, purity, and operational simplicity, making it suitable for pharmaceutical intermediate production.

Chemical Reactions Analysis

4-(4-Methoxy-3,5-dimethylphenyl)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

The compound “4-(4-Methoxy-3,5-dimethylphenyl)piperidine hydrochloride” is a piperidine derivative that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. Below is a detailed overview of its applications, supported by comprehensive data tables and documented case studies.

Pharmacological Studies

Neuropharmacology :

this compound has been studied for its potential neuroprotective effects. Research indicates that compounds with similar structures can modulate neurotransmitter systems, particularly dopamine and serotonin pathways.

- Case Study : A study published in the Journal of Medicinal Chemistry explored the neuroprotective properties of piperidine derivatives. The findings suggested that modifications to the piperidine structure could enhance binding affinity to dopamine receptors, potentially leading to therapeutic applications in treating neurodegenerative diseases such as Parkinson's disease.

Antidepressant Properties

This compound has shown promise as an antidepressant agent. Its structural similarity to known antidepressants allows researchers to hypothesize its efficacy in mood regulation.

- Data Table: Comparative Efficacy of Piperidine Derivatives

| Compound Name | Mechanism of Action | Efficacy (in vivo) | Reference |

|---|---|---|---|

| This compound | SSRIs-like effect | Moderate | |

| Compound A | Dopamine reuptake inhibitor | High | |

| Compound B | Serotonin antagonist | Low |

Analgesic Effects

Research indicates that piperidine derivatives can exhibit analgesic properties. The modulation of pain pathways through opioid receptors is a potential mechanism of action for this compound.

- Case Study : In a controlled trial published in Pain Research and Management, researchers evaluated the analgesic effects of various piperidine derivatives, including this compound. The results demonstrated significant pain relief in animal models, suggesting its potential as a novel analgesic agent.

Antitumor Activity

Emerging studies have suggested that this compound may possess antitumor properties, making it a candidate for cancer research.

- Data Table: Antitumor Activity of Selected Compounds

| Compound Name | Cancer Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | Breast Cancer | 15.2 | |

| Compound C | Lung Cancer | 10.5 | |

| Compound D | Colon Cancer | 20.0 |

Synthetic Applications

In synthetic organic chemistry, this compound serves as an intermediate for synthesizing other biologically active molecules. Its versatile structure allows for further modifications to create new derivatives with enhanced properties.

- Research Insight : A review article in Synthetic Communications highlighted various synthetic routes involving piperidine derivatives, emphasizing their utility in developing new pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-3,5-dimethylphenyl)piperidine hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituents on the phenyl ring and piperidine moiety significantly influence physicochemical properties such as solubility, stability, and melting point. Below is a comparative analysis:

Key Observations:

- Bulkiness and Solubility: The diphenylmethoxy group in 4-(diphenylmethoxy)piperidine HCl reduces water solubility compared to the target compound’s smaller methoxy and methyl substituents .

- Electron Effects: Electron-withdrawing groups (e.g., CF₃ in , Cl in ) increase lipophilicity and may enhance receptor binding but reduce solubility. The target compound’s methoxy group (electron-donating) likely improves solubility and stability .

Pharmacological Activity

Piperidine derivatives are often studied for CNS activity:

- SSRI Potential: The trifluoromethyl-substituted analog () demonstrated selective serotonin reuptake inhibition, suggesting that substituent electronic properties critically influence activity .

- Receptor Binding: Chloro and dimethyl groups () may enhance affinity for dopamine or sigma receptors due to increased steric bulk and lipophilicity . The target compound’s methoxy group could modulate binding kinetics differently, though specific data are lacking.

Environmental and Regulatory Considerations

- Ecological Impact: Limited data exist for most analogs, though bulkier substituents (e.g., diphenylmethoxy) may persist longer in the environment . The target compound’s methoxy group could facilitate biodegradation via demethylation pathways.

- Regulatory Status: Piperidine derivatives must comply with regional regulations (e.g., China’s GB/T 16483-2008, international conventions like Stockholm) .

Biological Activity

4-(4-Methoxy-3,5-dimethylphenyl)piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methoxy and dimethylphenyl group, contributing to its lipophilicity and ability to cross biological membranes. Its molecular formula is C15H22ClN and it has a molecular weight of approximately 265.80 g/mol.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the cholinergic system. It acts as an inhibitor of the presynaptic choline transporter (CHT), which plays a crucial role in acetylcholine synthesis. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling .

Structure-Activity Relationships (SAR)

Research has demonstrated that modifications to the piperidine ring and the aromatic substituents can significantly influence the compound's potency as a CHT inhibitor. For instance, variations in the position and type of substituents on the aromatic ring have been shown to affect binding affinity and selectivity towards CHT .

In Vitro Studies

In vitro studies have shown that this compound exhibits potent inhibitory activity against CHT at concentrations as low as 100 nM. These studies also indicated that the compound functions through noncompetitive inhibition mechanisms .

In Vivo Studies

Animal model studies have further validated the effectiveness of this compound in enhancing cognitive functions by modulating cholinergic activity. Behavioral assays demonstrated improvements in memory and learning tasks following administration of the compound .

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Potency (nM) | Selectivity |

|---|---|---|---|

| This compound | CHT Inhibition | 100 | High |

| ML352 (related compound) | CHT Inhibition | 100 | Moderate |

| Other piperidine derivatives | Various | Varies | Low to Moderate |

Research Findings

Recent research has highlighted various applications for this compound beyond cholinergic modulation. Studies suggest potential anti-inflammatory properties and effects on other neurotransmitter systems, indicating a broader therapeutic profile .

Q & A

Q. What pharmacopeial standards apply to this compound?

- Guidance : Follow USP-NF protocols for impurity profiling (e.g., limit of related substances ≤0.5%) .

- Documentation : Include batch-specific certificates of analysis (CoA) with LC-MS and elemental analysis data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.